3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde
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Overview
Description
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an ethynyl group at the 3-position, a fluorine atom at the 5-position, and an aldehyde group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Ethynyl-5-fluoro-1H-indole-2-carboxylic acid
Reduction: 3-Ethynyl-5-fluoro-1H-indole-2-methanol
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular processes . The ethynyl and fluorine groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
- 3-Ethynyl-1H-indole-2-carbaldehyde
- 5-Fluoro-1H-indole-2-carbaldehyde
Uniqueness
3-Ethynyl-5-fluoro-1H-indole-2-carbaldehyde is unique due to the combination of the ethynyl and fluorine groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H6FNO |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
3-ethynyl-5-fluoro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H6FNO/c1-2-8-9-5-7(12)3-4-10(9)13-11(8)6-14/h1,3-6,13H |
InChI Key |
VIWMABTXCYBEGD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(NC2=C1C=C(C=C2)F)C=O |
Origin of Product |
United States |
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